(2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride
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Overview
Description
(2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride is a chemical compound with the molecular formula C6H13NO3·HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of hydroxymethyl groups at the 2 and 6 positions of the morpholine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with morpholine, which is commercially available.
Hydroxymethylation: The hydroxymethyl groups are introduced at the 2 and 6 positions of the morpholine ring through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable catalyst under controlled conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
(2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
(2S,6R)-Morpholine-2,6-diyldimethanol hydrochloride can be compared with other morpholine derivatives, such as:
[(2S,6R)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride: Similar structure but different stereochemistry.
®-(Morpholin-2-yl)methanol;hydrochloride: Lacks the second hydroxymethyl group.
N-{9-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-6-oxo-6,9-dihydro-3H-purin-2-yl}-2-methylpropanamide: Contains additional functional groups and a more complex structure.
The uniqueness of this compound lies in its specific stereochemistry and the presence of two hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-5-1-7-2-6(4-9)10-5;/h5-9H,1-4H2;1H/t5-,6+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPBNYDWCQRMMC-KNCHESJLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](CN1)CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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